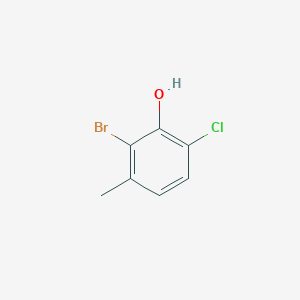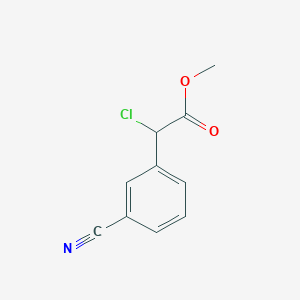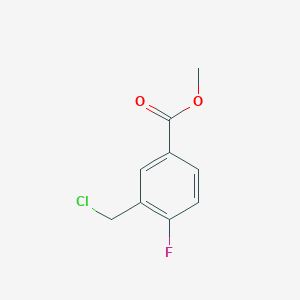
Chlorhydrate de 2-amino-1-(2-fluorophényl)butan-1-ol
Vue d'ensemble
Description
2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14FNO.HCl and a molecular weight of 219.684 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride consists of a butanol backbone with an amino group at the second carbon and a fluorophenyl group at the first carbon .Applications De Recherche Scientifique
Synthèse Pharmaceutique
Ce composé sert d'intermédiaire dans la synthèse de divers médicaments pharmaceutiques. Sa structure est essentielle à la formation de composés aux effets thérapeutiques potentiels. Par exemple, il peut être utilisé pour synthétiser des dérivés qui agissent comme des antagonistes du récepteur sigma-2 , qui ont des applications en thérapie anticancéreuse car ils peuvent induire l'apoptose dans les cellules cancéreuses.
Agents Antiviraux
La structure du chlorhydrate de 2-amino-1-(2-fluorophényl)butan-1-ol est similaire à celle d'autres composés qui ont montré des activités antivirales. Il pourrait être un précurseur dans la synthèse de nouveaux agents antiviraux, en particulier contre les virus à ARN, en modifiant sa structure pour augmenter l'efficacité et réduire la toxicité .
Recherche sur le Cancer
Compte tenu de sa similitude structurelle avec des composés qui interagissent avec diverses voies cellulaires, il pourrait être utilisé pour développer de nouveaux agents chimiothérapeutiques. La recherche pourrait se concentrer sur sa capacité à moduler des voies comme la p38 MAP kinase, qui est impliquée dans la différenciation cellulaire et l'apoptose .
Propriétés
IUPAC Name |
2-amino-1-(2-fluorophenyl)butan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-2-9(12)10(13)7-5-3-4-6-8(7)11;/h3-6,9-10,13H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWASBIKHAPQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=CC=C1F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-91-2 | |
| Record name | Benzenemethanol, α-(1-aminopropyl)-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)

![1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1525542.png)

![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)

![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)




